1-Methyl-4-(4-nitrophenoxy)piperidine
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Overview
Description
1-Methyl-4-(4-nitrophenoxy)piperidine is an organic compound with the molecular formula C13H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-nitrophenoxy)piperidine typically involves the reaction of 1-methylpiperidine with 4-nitrophenol in the presence of a suitable base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. Sodium hydride is often used as the base to deprotonate the phenol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMSO.
Major Products:
Reduction: 1-Methyl-4-(4-aminophenoxy)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(4-nitrophenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitrophenoxy group can enhance the compound’s ability to bind to specific targets, influencing its biological activity .
Comparison with Similar Compounds
1-Methyl-4-(4-aminophenoxy)piperidine: A reduction product of 1-Methyl-4-(4-nitrophenoxy)piperidine.
4-Nitrophenylpiperidine: A compound with a similar structure but lacking the methyl group on the piperidine ring.
Uniqueness: this compound is unique due to the presence of both the nitrophenoxy group and the methyl group on the piperidine ring. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-6-12(7-9-13)17-11-4-2-10(3-5-11)14(15)16/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZUUPAHIQRLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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